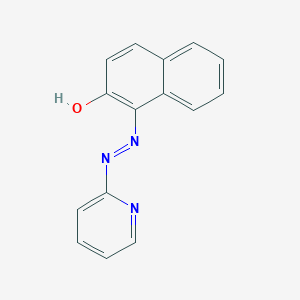

1-(2-Pyridylazo)-2-naphthol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(pyridin-2-yldiazenyl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-13-9-8-11-5-1-2-6-12(11)15(13)18-17-14-7-3-4-10-16-14/h1-10,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYOXZQVOKALCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058933 | |

| Record name | 2-Naphthalenol, 1-(2-pyridinylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red crystalline solid; [Aldrich MSDS] | |

| Record name | 1-(2-Pyridylazo)-2-naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9757 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

85-85-8 | |

| Record name | 1-(2′-Pyridylazo)-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Pyridylazo)-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Pyridylazo)-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-[2-(2-pyridinyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 1-(2-pyridinylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-pyridylazo)-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-PYRIDYLAZO)-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/095B53Y3XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Pyridylazo)-2-naphthol (PAN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Pyridylazo)-2-naphthol, commonly abbreviated as PAN, is a prominent chelating agent and chromogenic indicator with extensive applications in analytical chemistry, particularly for the spectrophotometric determination of metal ions. Its synthesis is a cornerstone for many analytical methodologies. This technical guide provides a comprehensive overview of the primary synthesis methods for PAN, offering detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways to aid researchers in its effective preparation and application.

Introduction

This compound (PAN) is a bidentate ligand that forms stable, colored complexes with a wide array of metal ions. This property makes it an invaluable reagent in various analytical techniques, including colorimetry, complexometric titrations, and solvent extraction of metals. The synthesis of PAN is typically achieved through a two-step process: the diazotization of 2-aminopyridine (B139424) followed by an azo coupling reaction with 2-naphthol (B1666908) (β-naphthol). This guide will detail the two principal methodologies for this synthesis, providing a comparative analysis to assist researchers in selecting the most suitable method for their specific needs.

Core Synthesis Pathways

The synthesis of this compound predominantly follows two established methods, which differ primarily in the approach to the initial diazotization of 2-aminopyridine.

Method 1: Diazotization using Ethyl Nitrite (B80452) and Sodium Ethoxide

This method offers a non-aqueous approach to the formation of the diazonium salt of 2-aminopyridine, which can be advantageous in specific laboratory settings. The reaction is typically carried out at a moderately elevated temperature.

Method 2: Classical Diazotization with Sodium Nitrite and Mineral Acid

This is the more traditional and widely used method for diazotization of aromatic amines. It involves the in-situ formation of nitrous acid from sodium nitrite and a strong mineral acid, such as hydrochloric acid, at low temperatures to ensure the stability of the diazonium salt.

Experimental Protocols

Method 1: Synthesis via Ethyl Nitrite and Sodium Ethoxide

This protocol is adapted from established procedures for the diazotization of heterocyclic amines.

Step 1: Diazotization of 2-Aminopyridine

-

In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, prepare a solution of sodium ethoxide by reacting metallic sodium with absolute ethanol (B145695).

-

Dissolve 2-aminopyridine in absolute ethanol and add it to the sodium ethoxide solution.

-

While maintaining the reaction temperature at 45-50°C, bubble ethyl nitrite vapor through the solution.

-

Continue the reaction for approximately 8 hours at this temperature.

-

After the reaction is complete, the pyridyl-2-diazonium salt will precipitate. Filter the salt and wash it with diethyl ether.

Step 2: Azo Coupling with 2-Naphthol

-

Prepare a solution of 2-naphthol in ethanol.

-

Add the previously prepared and washed pyridyl-2-diazonium salt to the 2-naphthol solution.

-

Maintain the temperature of the reaction mixture at 45-50°C.

-

Pass a stream of carbon dioxide through the solution to facilitate the coupling reaction.

-

Continue the reaction for approximately 6 hours.

-

The product, this compound, will precipitate as orange-red crystals.

-

Filter the crude product, wash it with distilled water, and then recrystallize from ethanol.

-

Dry the purified product in an oven at a temperature below 80°C.

Method 2: Classical Synthesis via Sodium Nitrite and Hydrochloric Acid

This protocol is a standard method for the synthesis of azo dyes.

Step 1: Diazotization of 2-Aminopyridine

-

Dissolve 2-aminopyridine in a mixture of concentrated hydrochloric acid and water in a beaker.

-

Cool the solution to 0-5°C in an ice bath.

-

In a separate beaker, prepare a solution of sodium nitrite in water and cool it to 0-5°C.

-

Slowly add the cold sodium nitrite solution to the 2-aminopyridine hydrochloride solution while maintaining the temperature between 0-5°C and stirring continuously. This will form the pyridyl-2-diazonium chloride solution.

Step 2: Azo Coupling with 2-Naphthol

-

In a separate beaker, dissolve 2-naphthol in a 10% sodium hydroxide (B78521) solution.

-

Cool this alkaline 2-naphthol solution to 0-5°C in an ice bath.

-

Slowly add the cold pyridyl-2-diazonium chloride solution to the alkaline 2-naphthol solution with constant stirring, while maintaining the temperature between 0-5°C.

-

A bright orange-red precipitate of this compound will form immediately.

-

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction.

-

Filter the crude product using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted salts and base.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or glacial acetic acid, to obtain pure this compound.

-

Dry the purified crystals.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

| Parameter | Method 1 (Ethyl Nitrite) | Method 2 (Classical) | Reference |

| Reactants | 2-Aminopyridine, Sodium, Ethanol, Ethyl Nitrite, 2-Naphthol, Carbon Dioxide | 2-Aminopyridine, Hydrochloric Acid, Sodium Nitrite, 2-Naphthol, Sodium Hydroxide | |

| Diazotization Temp. | 45-50°C | 0-5°C | [1][2] |

| Coupling Temp. | 45-50°C | 0-5°C | [1][2] |

| Diazotization Time | ~8 hours | Not specified (addition is slow) | [1] |

| Coupling Time | ~6 hours | ~30 minutes post-addition | [1] |

| Reported Yield | Not explicitly quantified in sources | Not explicitly quantified for PAN in sources | |

| Recrystallization Solvent | Ethanol | Ethanol, Glacial Acetic Acid | [1] |

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₁N₃O | |

| Molecular Weight | 249.27 g/mol | |

| Appearance | Orange-red crystalline powder | [2] |

| Melting Point | 138-141 °C | |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, benzene, ether, chloroform, and hot dilute alkali | [2] |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Synthesis of PAN via the Ethyl Nitrite and Sodium Ethoxide method.

References

An In-depth Technical Guide to 1-(2-Pyridylazo)-2-naphthol (PAN) for Researchers and Drug Development Professionals

Introduction

1-(2-Pyridylazo)-2-naphthol, commonly abbreviated as PAN, is a versatile organic compound that has carved a significant niche in analytical chemistry and various research fields.[1][2] Belonging to the family of azo dyes, PAN is renowned for its exceptional chelating properties, forming stable, intensely colored complexes with a wide array of metal ions.[1] This characteristic makes it an invaluable tool as a complexometric indicator and a chromogenic reagent for spectrophotometric analysis.[3][4] Its applications span from the determination of trace metal ions in environmental and biological samples to potential uses in material science and drug development, where understanding metal-ligand interactions is crucial. This guide provides a comprehensive overview of the chemical and physical properties of PAN, detailed experimental protocols, and a visualization of its operational mechanisms.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a foundational understanding of its chemical identity and behavior.

General Properties

| Property | Value | Reference |

| CAS Number | 85-85-8 | [5] |

| Molecular Formula | C₁₅H₁₁N₃O | [5] |

| Molecular Weight | 249.27 g/mol | [5] |

| IUPAC Name | 1-(pyridin-2-yldiazenyl)naphthalen-2-ol | [5] |

| Synonyms | PAN, PAN indicator, 1-(Pyridin-2-yldiazenyl)naphthalen-2-ol | [5] |

Physical Properties

| Property | Value | Reference |

| Appearance | Orange-red to red-brown crystalline powder. | [6][7] |

| Melting Point | 138-141 °C | [3] |

| Solubility | Insoluble in water; Soluble in methanol, ethanol (B145695), chloroform (B151607), and other organic solvents. | [6][8] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases. | [7] |

Spectroscopic and Acid-Base Properties

| Property | Value | Reference |

| λmax (in Ethanol) | 461-465 nm | [3] |

| Molar Absorptivity (ε) | >15,000 L·mol⁻¹·cm⁻¹ at λmax in methanol | [3] |

| pKa Values | pKa1 (protonation of pyridyl nitrogen) ≈ 1.9; pKa2 (deprotonation of hydroxyl group) ≈ 12.2 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and application of PAN in a research setting.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of PAN via diazotization of 2-aminopyridine (B139424) followed by an azo coupling reaction with 2-naphthol (B1666908).[6][7]

Materials:

-

2-aminopyridine

-

Absolute ethanol

-

Metallic sodium

-

Ethyl nitrite (B80452)

-

2-naphthol (β-naphthol)

-

Carbon dioxide source

-

Diethyl ether

-

Distilled water

Procedure:

-

Preparation of Sodium Ethoxide: In a dry flask, react a calculated amount of metallic sodium with absolute ethanol to generate a solution of sodium ethoxide.

-

Diazotization of 2-aminopyridine: Dissolve 2-aminopyridine in the sodium ethoxide/ethanol solution. While maintaining the temperature at 45-50°C, bubble ethyl nitrite vapor through the solution.

-

Incubation and Isolation of Diazonium Salt: After the addition of ethyl nitrite is complete, maintain the reaction mixture at 45-50°C for 8 hours. The resulting diazonium salt will precipitate. Filter the precipitate and wash it with diethyl ether.[6]

-

Azo Coupling Reaction: Prepare a solution of 2-naphthol in ethanol. Add the isolated diazonium salt to this solution.

-

Precipitation of PAN: While maintaining the temperature at 45-50°C, bubble carbon dioxide gas through the reaction mixture to facilitate the coupling reaction. Continue this for approximately 6 hours.[7]

-

Purification: Filter the resulting orange-red crystals of PAN. Wash the crystals with distilled water. Recrystallize the crude product from ethanol to obtain purified this compound. Dry the final product below 80°C.[6]

Protocol 2: Spectrophotometric Determination of Copper(II) using PAN

This protocol outlines a general procedure for the quantitative analysis of copper(II) ions in an aqueous sample.

Materials:

-

PAN indicator solution (e.g., 0.1% w/v in ethanol)

-

Standard copper(II) solution (e.g., 1000 ppm)

-

Buffer solution (pH adjusted to the optimal range for Cu-PAN complex formation, typically pH 3-6)

-

Organic solvent for extraction (e.g., chloroform or carbon tetrachloride)

-

Deionized water

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard copper(II) solutions of known concentrations by diluting the stock solution with deionized water.

-

Complex Formation: To a known volume of each standard solution (and the unknown sample), add the buffer solution to adjust the pH to the optimal level. Then, add a specific volume of the PAN indicator solution. A stable red-colored complex will form.[3]

-

Extraction (Optional but Recommended): Transfer the solution to a separatory funnel and add a measured volume of an immiscible organic solvent like chloroform. Shake vigorously to extract the Cu(II)-PAN complex into the organic layer. Allow the layers to separate and collect the organic phase. This step enhances sensitivity and removes interfering species.[10]

-

Spectrophotometric Measurement: Measure the absorbance of the extracted complex at its wavelength of maximum absorbance (λmax), which is approximately 555 nm for the Cu(II)-PAN complex.[3] Use the organic solvent as a blank.

-

Calibration Curve and Quantification: Plot a calibration curve of absorbance versus the concentration of the standard copper(II) solutions. Determine the concentration of copper(II) in the unknown sample by interpolating its absorbance on the calibration curve.

Protocol 3: Spectrophotometric Determination of pKa of PAN

This protocol describes a method to determine the acid dissociation constant (pKa) of the hydroxyl group of PAN using UV-Vis spectrophotometry.

Materials:

-

PAN solution in a suitable solvent (e.g., ethanol)

-

A series of buffer solutions with a wide range of pH values (e.g., from pH 2 to pH 13)

-

Strong acid (e.g., 0.1 M HCl) to obtain the fully protonated form (H₂L⁺)

-

Strong base (e.g., 0.1 M NaOH) to obtain the fully deprotonated form (L⁻)

-

UV-Vis Spectrophotometer

Procedure:

-

Spectrum of Acidic and Basic Forms:

-

Prepare a solution of PAN in the strong acid (e.g., pH < 1) to ensure the indicator is in its fully protonated form. Record the UV-Vis spectrum and identify the λmax.

-

Prepare a solution of PAN in the strong base (e.g., pH > 13) to ensure the indicator is in its fully deprotonated (anionic) form. Record the UV-Vis spectrum and identify its λmax.

-

-

Spectra in Buffered Solutions: Prepare a series of solutions by adding a small, constant amount of the PAN stock solution to each of the buffer solutions covering a range of pH values around the expected pKa (for the hydroxyl group, this would be in the alkaline range).

-

Absorbance Measurements: For each buffered solution, measure the absorbance at the λmax of the deprotonated (basic) form.

-

Data Analysis (Henderson-Hasselbalch Equation): The pKa can be determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, the pKa can be calculated for each pH using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A_b - A) / (A - A_a)] Where:

-

A is the absorbance of the indicator in the buffer solution of a given pH.

-

A_b is the absorbance of the fully deprotonated (basic) form.

-

A_a is the absorbance of the protonated (acidic) form at the same wavelength. The average of the calculated pKa values provides the final result.

-

Visualizing Mechanisms and Workflows

Graphical representations of the underlying processes involving PAN can greatly aid in understanding its function.

Caption: Workflow for the synthesis of this compound (PAN).

Caption: Logical relationship of PAN chelation with a metal ion for analysis.

Caption: Experimental workflow for spectrophotometric metal analysis using PAN.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. This compound | C15H11N3O | CID 6825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Acid-Base Equilibria of this compound in Neutral and Charged Micellar Media – Oriental Journal of Chemistry [orientjchem.org]

- 10. SPECTROPHOTOMETRIC DETERMINATION OF COBALT WITH this compound (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the Solubility of 1-(2-Pyridylazo)-2-naphthol (PAN)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-pyridylazo)-2-naphthol (PAN), a versatile chelating agent and indicator. The information compiled herein is intended to support research, analytical method development, and various applications in the pharmaceutical and chemical sciences.

Introduction to this compound (PAN)

This compound, commonly known as PAN, is an organic compound with the chemical formula C₁₅H₁₁N₃O. It is characterized by a pyridylazo group attached to a naphthol ring system. PAN is widely recognized for its ability to form stable, colored complexes with a variety of metal ions. This property makes it an invaluable reagent in analytical chemistry for spectrophotometric analysis and as a metal indicator in complexometric titrations. Its utility extends to environmental monitoring and biological research. Understanding the solubility of PAN in various solvents is critical for its effective application, from the preparation of reagent solutions to its use in solvent extraction and purification processes.

Solubility Profile of PAN

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. PAN is generally characterized as being soluble in a range of organic solvents while being practically insoluble in water.[1][2][3]

Quantitative Solubility Data

Quantitative solubility data for PAN is not extensively documented in publicly available literature. However, based on product specifications and qualitative descriptions, the following table summarizes the available information. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

| Solvent | Quantitative Solubility | Qualitative Description |

| Methanol (B129727) | ~1 g/L (1 mg/mL)[4] | Soluble[1][2] |

| Ethanol (B145695) | ~1 g/L (0.1% w/v)[5][6] | Soluble[1][2] |

| Acetone | Data not available | Soluble[1] |

| Chloroform | Data not available | Soluble[1][2] |

| Benzene | Data not available | Soluble[1][2] |

| Diethyl Ether | Data not available | Soluble[1][2] |

| Water | Data not available | Insoluble[1][2][3][7] |

| Hot Dilute Alkali | Data not available | Soluble[1][2] |

| Acidic Solutions | Data not available | Slightly soluble[4] |

Note: The quantitative data for methanol and ethanol are derived from product information sheets and should be considered as approximate values.

Factors Influencing Solubility

-

Polarity: PAN's molecular structure, containing both polar (hydroxyl and azo groups) and nonpolar (naphthyl and pyridyl rings) regions, dictates its solubility in solvents of varying polarities. Its solubility in alcohols and other polar organic solvents is attributed to hydrogen bonding and dipole-dipole interactions.

-

pH: The solubility of PAN is pH-dependent. In acidic solutions (pH < 2), the protonated form (LH₂⁺) is water-soluble.[8] Between pH 3 and 11, it exists as the neutral, less water-soluble form (LH).[8] In strongly alkaline solutions (pH > 11), the deprotonated anionic form (L⁻) is formed, which is also water-soluble.[8]

-

Temperature: While specific data is limited, the solubility of solid organic compounds like PAN in organic solvents generally increases with temperature.

-

Chelation: The formation of metal-PAN complexes can significantly alter the solubility profile. These complexes are often insoluble in water and can be extracted into organic solvents, a principle utilized in analytical chemistry.

Experimental Protocols

This section outlines detailed methodologies for the purification of PAN and the determination of its solubility.

Synthesis and Purification of PAN

A common method for the synthesis of PAN involves the diazotization of 2-aminopyridine (B139424) followed by a coupling reaction with 2-naphthol.

Workflow for Synthesis and Purification of PAN

Caption: Workflow for the synthesis and purification of this compound (PAN).

Protocol for Purification by Recrystallization:

-

Dissolution: Dissolve the crude PAN solid in a minimum amount of hot ethanol (or methanol).

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the purified PAN crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point (138-141°C).

Determination of Solubility

The following protocols describe the shake-flask method coupled with either gravimetric or spectrophotometric analysis to determine the solubility of PAN.

Experimental Workflow for Solubility Determination

Caption: General workflow for the experimental determination of PAN solubility.

Protocol 1: Gravimetric Method

-

Preparation of Saturated Solution: Add an excess amount of purified PAN to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a fine-porosity filter.

-

Quantification: Accurately transfer a known volume of the clear, saturated solution to a pre-weighed container.

-

Solvent Evaporation: Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Drying and Weighing: Dry the container with the solid residue to a constant weight in a vacuum oven.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved PAN by the volume of the solvent used.

Protocol 2: Spectrophotometric Method

-

Preparation of Saturated Solution and Phase Separation: Follow steps 1-3 from the Gravimetric Method.

-

Preparation of Standard Solutions: Prepare a series of PAN solutions of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for PAN in that solvent using a UV-Vis spectrophotometer. Construct a calibration curve of absorbance versus concentration.

-

Sample Measurement: Dilute an accurately measured volume of the clear, saturated PAN solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Quantification: Measure the absorbance of the diluted sample.

-

Calculation: Determine the concentration of PAN in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution, which represents the solubility, by accounting for the dilution factor.

Visualization of PAN's Chelation Mechanism

The primary application of PAN in analytical chemistry stems from its ability to act as a tridentate ligand, forming stable chelate complexes with metal ions. This interaction involves the nitrogen atom of the pyridyl ring, one of the azo group's nitrogen atoms, and the deprotonated oxygen atom of the hydroxyl group.

Chelation of a Metal Ion (M²⁺) by PAN

Caption: Simplified representation of the chelation reaction between PAN and a divalent metal ion.

Conclusion

This technical guide has summarized the available information on the solubility of this compound. While qualitative data indicates its solubility in a variety of organic solvents and insolubility in water, there is a clear need for more extensive quantitative studies to determine its solubility across a wider range of solvents and conditions. The provided experimental protocols offer a robust framework for researchers to conduct such investigations. The visualization of the chelation process highlights the fundamental mechanism behind PAN's utility as a powerful analytical reagent. A thorough understanding of its solubility is paramount for optimizing its use in diverse scientific and industrial applications.

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. This compound - CAS-Number 85-85-8 - Order from Chemodex [chemodex.com]

- 5. gspchem.com [gspchem.com]

- 6. gfschemicals.com [gfschemicals.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. Acid-Base Equilibria of this compound in Neutral and Charged Micellar Media – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to the Molar Absorptivity and Spectral Data of PAN Indicator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar absorptivity and spectral characteristics of 1-(2-pyridylazo)-2-naphthol (PAN), a versatile chelating agent and indicator. The information contained herein is intended to support research, analytical method development, and applications in drug discovery and development where precise colorimetric measurements are essential.

Introduction to PAN Indicator

This compound, commonly known as PAN, is an organic compound widely utilized as a metal indicator in complexometric titrations and as a chromogenic reagent in spectrophotometric analysis.[1][2][3] Its ability to form stable, intensely colored complexes with a variety of metal ions makes it a valuable tool for their detection and quantification.[2][3] The formation of these metal-PAN complexes results in a distinct color change, which is the basis for its function as an indicator. PAN is typically an orange-colored dye and forms reddish-colored chelates with most reacting metals.[3]

Physicochemical Properties

A summary of the key physicochemical properties of PAN is provided in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | PAN, 2-(2-Hydroxy-1-naphthylazo)-pyridine | |

| CAS Number | 85-85-8 | |

| Molecular Formula | C₁₅H₁₁N₃O | |

| Molecular Weight | 249.27 g/mol | [3] |

| Appearance | Orange-red to brown crystalline powder | |

| Melting Point | 137 - 141 °C | [3] |

| Solubility | Soluble in organic solvents such as methanol (B129727) and ethanol (B145695).[1][2] | [1][2] |

Spectral Data and Molar Absorptivity

The spectrophotometric analysis of PAN and its metal complexes is fundamental to its application. The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for quantitative analysis.

Spectral Characteristics of PAN

The UV-Vis spectrum of PAN exhibits characteristic absorption bands that are influenced by the solvent. In ethanol, the absorption maximum (λmax) is consistently reported in the range of 462-466 nm.[3] In a highly acidic aqueous solution (1M HCl), the λmax of PAN is observed at 440 nm.

The molar absorptivity of PAN varies with the solvent and wavelength. The table below summarizes available molar absorptivity data for the PAN indicator.

| Solvent | Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| Ethanol | 462-466 nm | ~16,800 | Calculated from Absorptivity > 670 (A 1%/1cm)[3] |

| Acidic Water (pH 2.0-2.5) | 550 nm (Cu(II)-PAN complex) | 2.05 x 10⁴ | [4] |

Note: The molar absorptivity in ethanol was calculated from the specific absorptivity (A 1%/1cm) using the molecular weight of PAN. The formula for conversion is: Molar Absorptivity (ε) = (Absorptivity (A 1%/1cm) * Molecular Weight) / 10.

Spectral Characteristics of PAN-Metal Complexes

The formation of a complex between PAN and a metal ion leads to a significant shift in the absorption spectrum, typically to a longer wavelength (bathochromic shift), and an increase in the molar absorptivity. This change is the basis for the spectrophotometric determination of various metal ions. For instance, the Cu(II)-PAN complex in an acidic aqueous medium exhibits a maximum absorption at 550 nm.[4] Molar absorptivities for various PAN-metal complexes have been reported in different media, often in the presence of surfactants to enhance solubility and sensitivity.

| Metal Ion | Medium | Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| Cd(II) | 5% Tween 80 micellar | Not Specified | 1.75 x 10⁴ | [5] |

| Hg(II) | 5% Tween 80 micellar | Not Specified | 3 x 10⁴ | [5] |

| Mn(II) | 5% Tween 80 micellar | Not Specified | 0.39 x 10⁴ | [5] |

| Co(II) | 5% Tween 80 micellar | 580 nm | 0.87 x 10⁴ | [6] |

| Ni(II) | CTAB micellar | 567.6 nm | 1.75 x 10⁴ | [7] |

| Co(III) | Triton X-100/DBS micellar | 620 nm | 1.90 x 10⁴ | [8] |

| Pt(IV) | Molten Naphthalene/CHCl₃ | 690 nm | 1.6 x 10⁵ | [9] |

Experimental Protocols

Preparation of PAN Indicator Solution

A standard 0.1% (w/v) PAN indicator solution can be prepared as follows:

Materials:

-

This compound (PAN) powder

-

Methanol

-

n-Propanol

-

Mono-ethylene glycol

-

Distilled or deionized water

-

Suitable container (e.g., beaker, flask)

-

Stirring apparatus

-

Fume cupboard

Procedure:

-

It is highly recommended to perform this preparation in a fume cupboard.[1]

-

Weigh 0.1 g of PAN powder.

-

In a suitable container, add 40.0 mL of methanol and the weighed PAN powder.[1]

-

Stir the mixture to dissolve the PAN. Gentle warming can accelerate dissolution, but avoid excessive heat as methanol has a low flash point (11 °C). Ensure there are no ignition sources nearby.[1]

-

Once the PAN is fully dissolved, allow the solution to cool to room temperature.[1]

-

Add 40.0 mL of n-propanol, 10.0 mL of mono-ethylene glycol, and 10.0 mL of distilled or deionized water to the solution.[1]

-

Mix the solution thoroughly by stirring.[1]

-

Store the final indicator solution in a tightly closed container.[1] Due to the presence of organic solvents, storage in a fire-resistant cupboard may be necessary.[1]

Determination of Molar Absorptivity

The molar absorptivity of PAN can be determined experimentally using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample.

Principle: The Beer-Lambert law is expressed as: A = εbc where:

-

A is the absorbance (unitless)

-

ε is the molar absorptivity (L·mol⁻¹·cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the substance (mol·L⁻¹)

By preparing a series of solutions with known concentrations, measuring their absorbance at a specific wavelength, and plotting absorbance versus concentration, a calibration curve is generated. The slope of this linear plot is equal to the product of the molar absorptivity and the path length (εb). If the path length is 1 cm, the slope is equal to the molar absorptivity.

Materials:

-

PAN indicator

-

Spectrophotometer

-

Volumetric flasks and pipettes

-

Cuvettes (with a known path length, typically 1 cm)

-

Chosen solvent (e.g., ethanol, methanol)

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a known mass of PAN and dissolve it in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by accurately diluting the stock solution with the same solvent using volumetric flasks and pipettes.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for the recommended time. Set the wavelength to the absorption maximum (λmax) of PAN in the chosen solvent.

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (set the absorbance to 0).

-

Absorbance Measurements: Starting with the most dilute standard solution, rinse the cuvette with a small amount of the solution, then fill the cuvette and measure its absorbance. Repeat this for all standard solutions.

-

Data Analysis:

-

Record the absorbance values for each known concentration.

-

Plot a graph of absorbance (y-axis) versus concentration (x-axis).

-

Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c, where 'm' is the slope.

-

The molar absorptivity (ε) is calculated from the slope of the calibration curve (ε = slope / path length). If the path length is 1 cm, ε = slope.

-

Logical Relationships in Spectrophotometric Analysis

The application of PAN in quantitative analysis is based on the logical relationship between the concentration of an analyte and the measured absorbance, as described by the Beer-Lambert law. This relationship is valid under the assumption that the absorbing species acts independently in the solution and that the incident radiation is monochromatic.

Conclusion

This technical guide has provided a detailed overview of the molar absorptivity and spectral data of the PAN indicator. The compiled data and experimental protocols offer a valuable resource for researchers and professionals in analytical chemistry and drug development. Accurate determination and application of molar absorptivity are crucial for the reliable quantification of metal ions and for the development of robust analytical methods. The provided workflows and diagrams serve to clarify the procedural and logical aspects of working with this important chemical indicator.

References

- 1. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 2. PAN Indicator 0.1% [rmreagents.com]

- 3. gspchem.com [gspchem.com]

- 4. chemijournal.com [chemijournal.com]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. Spectrophotometric determination of cobalt with this compound and surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Dissociation Constants of 1-(2-Pyridylazo)-2-naphthol (PAN): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dissociation constants of 1-(2-pyridylazo)-2-naphthol (PAN), a versatile chelating agent and indicator. This document details the acid-base equilibria of PAN, presents its dissociation constants in various media, outlines the experimental protocols for their determination, and provides a visual representation of the equilibrium process.

Introduction to this compound (PAN)

This compound, commonly known as PAN, is a bidentate azo dye that forms stable complexes with a wide range of metal ions.[1] Its ability to form colored chelates makes it a valuable reagent in spectrophotometric analysis and as an indicator in complexometric titrations.[1][2] The protonation state of PAN is pH-dependent, influencing its solubility and complex-forming properties. Understanding its dissociation constants (pKa values) is therefore critical for its effective application in analytical and research settings.

Acid-Base Equilibria of PAN

PAN participates in acid-base equilibria, existing in different protonated and deprotonated forms depending on the pH of the solution.[3] In strongly acidic solutions (pH < 2), the pyridine (B92270) nitrogen atom is protonated, forming the cationic species LH₂⁺.[3] In the pH range of approximately 3 to 11, PAN exists as the neutral molecule, LH.[3] In alkaline solutions (pH > 11), the hydroxyl group of the naphthol ring deprotonates, resulting in the anionic species L⁻.[3] One study also refers to a doubly protonated species, LH₂²⁺, in very acidic conditions.[3]

The two main dissociation steps can be represented by the following equilibria:

-

LH₂⁺ ⇌ LH + H⁺ (governed by pKa₁)

-

LH ⇌ L⁻ + H⁺ (governed by pKa₂)

Dissociation Constants of PAN

The dissociation constants of PAN have been determined in various solvent systems. It is crucial to consider the experimental conditions, as the pKa values are significantly influenced by the solvent composition, ionic strength, and temperature.

| Dissociation Constant | Value | Solvent System | Temperature (°C) | Ionic Strength (mol/dm³) | Method | Reference |

| pKa₁ | 1.9 | 20% aqueous ethoxyethanol | Not Specified | Not Specified | Not Specified | [1] |

| pKa₂ | 12.2 | 20% aqueous ethoxyethanol | Not Specified | Not Specified | Not Specified | [1] |

| pKa (predicted) | 8.86 ± 0.50 | Not Specified | Not Specified | Not Specified | Computational | [4][5] |

| log K₁ (for L⁻ + H⁺ ⇌ LH) | 12.12 ± 0.05 | 0.02M CTAB | 30.0 ± 0.1 | 0.1 | Potentiometry | [3][6] |

| log K₂ (for LH + H⁺ ⇌ LH₂⁺) | 2.50 ± 0.07 | 0.02M CTAB | 30.0 ± 0.1 | 0.1 | Potentiometry | [3][6] |

| log K₁ (for L⁻ + H⁺ ⇌ LH) | 12.31 ± 0.04 | 0.02M SDS | 30.0 ± 0.1 | 0.1 | Potentiometry | [3][6] |

| log K₂ (for LH + H⁺ ⇌ LH₂⁺) | 3.54 ± 0.05 | 0.02M SDS | 30.0 ± 0.1 | 0.1 | Potentiometry | [3][6] |

| log K₁ (for L⁻ + H⁺ ⇌ LH) | 12.22 ± 0.04 | 0.02M Triton X-100 | 30.0 ± 0.1 | 0.1 | Potentiometry | [3][6] |

| log K₂ (for LH + H⁺ ⇌ LH₂⁺) | 2.76 ± 0.06 | 0.02M Triton X-100 | 30.0 ± 0.1 | 0.1 | Potentiometry | [3][6] |

Note: The relationship between the formation constants (log K) and the dissociation constants (pKa) is as follows: pKa₁ = log K₂ and pKa₂ = log K₁.

Experimental Protocols for Determining Dissociation Constants

The determination of the dissociation constants of PAN can be achieved through various analytical techniques, with potentiometric and spectrophotometric titrations being the most common.

Potentiometric Titration (Calvin-Wilson Technique)

This method involves monitoring the change in pH of a solution of PAN upon the addition of a standard acid or base.

Materials and Equipment:

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Thermostated reaction vessel

-

Stock solution of PAN of known concentration

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

-

Inert salt solution to maintain constant ionic strength (e.g., KCl or NaNO₃)

-

Solvent system of choice (e.g., aqueous-organic mixture or micellar solution)

Procedure:

-

Prepare a solution of PAN in the desired solvent system with a known concentration.

-

Add a known volume of the inert salt solution to maintain a constant ionic strength.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Maintain the temperature of the solution using a water bath.

-

Titrate the PAN solution with the standardized strong base, adding small increments of the titrant.

-

Record the pH reading after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH change becomes negligible.

-

The obtained titration data (pH versus volume of titrant) is then processed using a computational program such as MINIQUAD-75 to calculate the protonation constants.[3][6]

Spectrophotometric Method

This method relies on the different absorption spectra of the protonated and deprotonated forms of PAN.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes

-

pH meter

-

A series of buffer solutions covering a wide pH range

-

Stock solution of PAN in a suitable solvent (e.g., ethanol)

Procedure:

-

Prepare a series of solutions with a constant concentration of PAN in different buffer solutions of known pH.

-

Measure the absorbance spectrum of each solution over the relevant wavelength range to identify the wavelengths of maximum absorbance for the acidic (LH₂⁺), neutral (LH), and basic (L⁻) forms.

-

Measure the absorbance of each solution at these identified wavelengths.

-

Plot the absorbance at a specific wavelength against the pH of the solution.

-

The resulting sigmoidal curve can be analyzed to determine the pKa values. The pH at which the absorbance is midway between the absorbance of the acidic and basic forms corresponds to the pKa.

-

Alternatively, the data can be analyzed using the following equation: pKa = pH - log([A - A_acidic] / [A_basic - A]) where A is the absorbance at a given pH, A_acidic is the absorbance of the fully protonated form, and A_basic is the absorbance of the fully deprotonated form.

Visualization of PAN Acid-Base Equilibria

The following diagram illustrates the stepwise dissociation of this compound.

Caption: Acid-base equilibrium of this compound (PAN).

References

- 1. This compound CAS#: 85-85-8 [m.chemicalbook.com]

- 2. This compound - CAS-Number 85-85-8 - Order from Chemodex [chemodex.com]

- 3. Acid-Base Equilibria of this compound in Neutral and Charged Micellar Media – Oriental Journal of Chemistry [orientjchem.org]

- 4. This compound | 85-85-8 [chemicalbook.com]

- 5. This compound [chembk.com]

- 6. researchgate.net [researchgate.net]

Stability of 1-(2-Pyridylazo)-2-naphthol (PAN) Metal Chelates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability constants of metal chelates formed with the versatile ligand 1-(2-pyridylazo)-2-naphthol (PAN). Understanding the stability of these complexes is crucial for a wide range of applications, including analytical chemistry, environmental monitoring, and the development of novel therapeutic and diagnostic agents. This document summarizes key quantitative data, details common experimental protocols for their determination, and provides a visual representation of the experimental workflow.

Introduction to this compound (PAN) and its Metal Chelates

This compound, commonly known as PAN, is a bidentate or tridentate chelating agent that forms stable, colored complexes with a wide variety of metal ions. The molecule consists of a pyridyl group, an azo group, and a naphthol group, all of which can participate in coordination with a metal ion. The formation of these chelates is the basis for its widespread use as a metallochromic indicator and an extractant in spectrophotometric analysis. The stability of these metal-PAN complexes, quantified by their stability constants (log K), is a critical parameter that governs their formation, dissociation, and potential applications.

Data Presentation: Stability Constants of PAN Metal Chelates

The following tables summarize the stability constants (log K) and thermodynamic parameters for various metal-PAN chelates as reported in the scientific literature. These values are influenced by experimental conditions such as the solvent, temperature, and ionic strength.

Table 1: Stability Constants (log K) of Divalent Metal-PAN Chelates in Organic Solvents

| Metal Ion | Methanol | Acetonitrile (B52724) | Dimethyl Sulfoxide |

| Co(II) | 6.25 | 7.15 | 5.85 |

| Ni(II) | 5.85 | 6.80 | 5.20 |

| Zn(II) | 6.10 | 7.00 | 5.60 |

Data sourced from Safari et al. (2011). Conditions: Spectrophotometric determination.

Table 2: Thermodynamic Parameters for the Formation of Divalent Metal-PAN Chelates in Methanol

| Metal Ion | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Co(II) | -35.66 | -25.10 | 35.44 |

| Ni(II) | -33.38 | -22.80 | 35.51 |

| Zn(II) | -34.81 | -24.20 | 35.61 |

Data sourced from Safari et al. (2011).

Note: The stability of metal chelates is a broad field of study, and the data presented here is a selection from available literature. Researchers are encouraged to consult the primary sources for detailed experimental conditions and further data on other metal ions such as Cd(II), Hg(II), Mn(II), Cu(II), Fe(III), Pb(II), and rare earth elements. The formation of water-insoluble complexes is a known characteristic of PAN with many metal ions, often necessitating the use of surfactants or extraction into organic solvents for analysis.[1]

Experimental Protocols

The determination of stability constants for metal-PAN chelates typically involves spectrophotometric or potentiometric titrations. Below are generalized methodologies for these key experiments.

Spectrophotometric Determination of Stability Constants

This method relies on the change in absorbance of a solution as the metal-ligand complex forms. The stoichiometry of the complex and its stability constant can be determined using methods like the mole-ratio method or Job's method of continuous variation.

1. Preparation of Solutions:

-

Metal Ion Stock Solution: A standard solution of the metal salt (e.g., nitrate (B79036) or chloride) of a known concentration is prepared in a suitable solvent (e.g., deionized water or an organic solvent).

-

PAN Stock Solution: A standard solution of PAN is prepared in the same solvent. Due to the low aqueous solubility of PAN, organic solvents like methanol, ethanol, or acetonitrile are often used.[1] For aqueous systems, a surfactant like Triton X-100 or Tween 80 may be added to solubilize the PAN and its metal complexes.[1]

-

Buffer Solution: A buffer solution is used to maintain a constant pH, which is crucial as the complex formation is pH-dependent.

2. Determination of Molar Absorptivity:

-

The wavelength of maximum absorbance (λmax) for the metal-PAN complex is determined by recording the absorption spectrum of a solution containing an excess of the ligand compared to the metal ion.

-

The molar absorptivity (ε) of the complex at λmax is determined by measuring the absorbance of a series of solutions with a constant ligand concentration and varying metal ion concentrations (or vice-versa) and applying the Beer-Lambert law.

3. Mole-Ratio Method:

-

A series of solutions is prepared where the concentration of the metal ion is kept constant while the molar ratio of PAN to the metal ion is varied.

-

The absorbance of each solution is measured at the λmax of the complex.

-

A plot of absorbance versus the molar ratio of ligand to metal is generated. The plot will typically show two linear portions, and the intersection of these lines gives the stoichiometry of the complex.

-

The stability constant (K) can be calculated from the absorbance data of the curved portion of the plot using appropriate equations.

4. Job's Method of Continuous Variation:

-

A series of solutions is prepared where the total molar concentration of the metal ion and PAN is kept constant, but their mole fractions are varied.

-

The absorbance of each solution is measured at the λmax of the complex.

-

A plot of absorbance versus the mole fraction of the ligand is generated. The maximum absorbance occurs at the mole fraction corresponding to the stoichiometry of the complex.

-

The stability constant can be calculated from the absorbance values.

Potentiometric Determination of Stability Constants

This method involves monitoring the change in pH of a solution containing the ligand upon the addition of a metal ion solution. The release of protons during chelation allows for the calculation of the stability constant.

1. Preparation of Solutions:

-

Ligand Solution: A solution of PAN of known concentration is prepared in a suitable solvent, often a mixed-aqueous solvent like dioxane-water to ensure solubility.

-

Metal Ion Solution: A standard solution of the metal salt is prepared.

-

Standard Acid and Base: Standard solutions of a strong acid (e.g., HClO4) and a strong, carbonate-free base (e.g., NaOH) are required for titration.

-

Inert Electrolyte: A solution of an inert electrolyte (e.g., KNO3 or NaClO4) is used to maintain a constant ionic strength.

2. Titration Procedure:

-

The following solutions are typically titrated against the standard base solution:

-

(a) Free acid.

-

(b) Free acid + PAN solution.

-

(c) Free acid + PAN solution + metal ion solution.

-

-

The pH of the solution is measured after each addition of the base using a calibrated pH meter and a glass electrode.

3. Calculation of Stability Constants:

-

From the titration curves, the proton-ligand stability constants of PAN are first determined from the titration of solution (b).

-

The average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) are then calculated from the data of titration (c).

-

The stability constants (K1, K2, etc.) are determined from the formation curve (a plot of n̄ versus pL, where pL = -log[L]) or by using computational methods to solve the system of equations.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the determination of stability constants of metal-PAN chelates.

Caption: Workflow for Spectrophotometric Determination of Stability Constants.

Caption: Workflow for Potentiometric Determination of Stability Constants.

References

Health and Safety Information for 1-(2-Pyridylazo)-2-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 1-(2-pyridylazo)-2-naphthol (PAN), a common complexometric indicator and spectrophotometric reagent. The following sections detail the known hazards, safe handling procedures, and emergency response protocols associated with this chemical.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | PAN, 1-pyridyl-(2)-azonaphthol-(2), 2-Naphthalenol, 1-(2-pyridinylazo)- |

| CAS Number | 85-85-8 |

| Molecular Formula | C₁₅H₁₁N₃O |

| Molecular Weight | 249.27 g/mol |

| Appearance | Orange to orange-red or brick-red powder/crystals[1][2] |

| Melting Point | 138-141°C[1][2] |

| Solubility | Insoluble in water[3]; Negligible[1] |

Hazard Identification and Classification

This compound is considered a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.[1][4][5][6]

GHS Classification

The Globally Harmonized System (GHS) classification for this compound is as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][7][8] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[5][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][7][8] |

| Acute Toxicity (Oral) | Category 4 (Implied) | Harmful if swallowed[4] |

Note: Some sources also consider it harmful if inhaled or absorbed through the skin.[1]

GHS Pictograms

Caption: GHS pictogram for skin/eye irritation and other hazards.

Hazard and Precautionary Statements

Hazard Statements (H-Statements):

Precautionary Statements (P-Statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5][9]

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[3][5][9]

-

P271: Use only outdoors or in a well-ventilated area.[3][5][9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5][9]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][9]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[9]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[2]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[9]

-

P405: Store locked up.[9]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

Toxicological Information

Detailed quantitative toxicological data for this compound is limited in publicly available literature.

| Toxicological Endpoint | Value | Species | Route |

| LD50/LC50 | Not available/Not found[2][6][10] | - | - |

| Inhalation (LC50) | >530 mg/m³/4h (Implied from similar substances) | Mouse | Inhalation |

Summary of Toxicological Effects:

-

Acute Effects: Harmful if swallowed.[4] Ingestion may cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[1][6] It causes irritation to the skin, eyes, and respiratory tract.[1][6] The substance and/or its metabolites may bind to hemoglobin, potentially causing methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[4]

-

Chronic Effects: No information was found regarding chronic exposure effects.[1][6]

-

Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[2][6]

-

Mutagenicity and Teratogenicity: No information available.[3][7]

-

Sensitization: Shall not be classified as a respiratory or skin sensitizer.[7]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the referenced safety data sheets. Toxicological studies would typically follow standardized OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals.

First-Aid Measures

Caption: General first-aid procedures for exposure.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][5][6]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and shoes. Get medical attention.[1][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][5][6]

-

Ingestion: Do NOT induce vomiting.[5] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[6] Never give anything by mouth to an unconscious person. Get medical attention.[1][6]

-

Notes to Physician: Treat symptomatically and supportively.[6] Be aware of the potential for methemoglobinemia.[4]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6][7]

-

Specific Hazards: Combustible solid.[4] Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.[1]

-

Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][5][6][7]

-

Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[1][5][6]

Accidental Release Measures

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 8. Avoid contact with skin, eyes, and clothing.[3][5] Avoid breathing dust and avoid generating dusty conditions.[3][5][6]

-

Spill Cleanup: Ventilate the area of the leak or spill.[1] Sweep up and shovel into suitable containers for disposal.[1][5] Vacuuming or wet sweeping may be used to avoid dust dispersal.[1]

Handling and Storage

Caption: Key principles for safe handling and storage.

-

Handling: Avoid all personal contact, including inhalation.[4] Wear protective clothing when risk of exposure occurs.[4] Wash hands thoroughly after handling.[5][6][11] Minimize dust generation and accumulation.[6]

-

Storage: Keep in a tightly closed container, stored in a cool, dry, ventilated area.[1][3][6] Protect against physical damage.[1] Isolate from incompatible substances such as strong oxidizing agents and strong bases.[1][2][6]

Exposure Controls and Personal Protective Equipment

-

Engineering Controls: Use only in a well-ventilated area.[2][5] Ensure that eyewash stations and safety showers are close to the workstation location.[5][6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6][7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber, neoprene) and clothing to prevent skin exposure.[4][5][6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator is recommended.[6] A dust mask type N95 (US) may be sufficient in some cases.

-

Stability and Reactivity

-

Reactivity: Not reactive under normal conditions.

-

Chemical Stability: Stable under ordinary conditions of use and storage.[1][6]

-

Conditions to Avoid: Dust generation, excess heat, and ignition sources.[6]

-

Incompatible Materials: Strong oxidizing agents, strong bases.[2][3][6] Avoid contamination with oxidizing agents (e.g., nitrates, chlorine bleaches) as ignition may result.[4]

-

Hazardous Decomposition Products: Burning may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[1][2][6]

Ecological Information

-

Persistence and Degradability: The substance is insoluble in water and is not likely to be mobile in the environment.[3]

-

Bioaccumulation: No information available.[3]

-

PBT and vPvB Assessment: This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[7][12]

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1][4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6] It is recommended to consult with a licensed professional waste disposal service to ensure compliance.

Transport Information

This compound is not regulated for transport of dangerous goods under DOT (US), IATA (air), or IMDG (sea) regulations.[4]

Regulatory Information

-

TSCA (Toxic Substances Control Act): Listed on the TSCA Inventory.[4]

-

DSL (Domestic Substances List - Canada): Listed on the DSL.[4][6]

-

OSHA: Considered a hazardous substance according to OSHA 29 CFR 1910.1200.[4]

This guide is intended to provide a summary of the available health and safety information for this compound. It is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. This compound [www2.atmos.umd.edu]

- 2. PAN Indicator or (1(2-Pyridylazo)-2- Naphthol) Manufacturers, SDS [mubychem.com]

- 3. fishersci.ca [fishersci.ca]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. carlroth.com [carlroth.com]

- 8. carlroth.com [carlroth.com]

- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 10. oxfordlabchem.com [oxfordlabchem.com]

- 11. This compound(85-85-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 1-(2-pyridylazo)-2-naphthol (PAN)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-pyridylazo)-2-naphthol (PAN), a versatile azo dye and chelating agent. It covers its fundamental properties, synthesis, and significant applications in analytical chemistry, materials science, and pharmaceuticals, with a focus on its role as a chromogenic reagent for metal ion determination.

Core Properties and Characteristics

This compound, commonly abbreviated as PAN, is an organic compound valued for its ability to form stable, colored complexes with a wide array of metal ions.[1][2] This property makes it an invaluable tool in various scientific and industrial fields.

Chemical and Physical Data

The fundamental properties of PAN are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₁N₃O | [3][4] |

| Molecular Weight | 249.27 g/mol | [3][4] |

| CAS Number | 85-85-8 | [4] |

| Synonyms | PAN, α-pyridylazo-β-naphthol, 1-(pyridin-2-yldiazenyl)naphthalen-2-ol | [1][3] |

| Appearance | Orange-red to dark orange or brown crystalline powder | |

| Melting Point | 138-141 °C | [5][4] |

| Solubility | Insoluble in water; Soluble in methanol, ethanol (B145695), benzene, ether, chloroform, and hot dilute alkali. | [5][6] |

Synthesis of this compound

The most established method for synthesizing PAN involves a two-step process: the diazotization of 2-aminopyridine (B139424) followed by an azo coupling reaction with 2-naphthol (B1666908).[5][6]

Experimental Protocol: Synthesis via Diazotization and Coupling

This protocol outlines the laboratory procedure for the synthesis of PAN.

Materials:

-

2-aminopyridine

-

Absolute ethanol

-

Metallic sodium

-

Ethyl nitrite (B80452)

-

2-naphthol

-

Carbon dioxide

-

Diethyl ether

-

Distilled water

Procedure:

-

Preparation of Sodium Ethoxide: React absolute ethanol with metallic sodium in a suitable reaction vessel to generate sodium ethoxide.

-

Diazotization:

-

Add an ethanol solution of 2-aminopyridine to the sodium ethoxide solution.

-

Introduce ethyl nitrite vapor into the mixture while maintaining the reaction temperature at 45-50°C.

-

After the reaction is complete, incubate the mixture for 8 hours to allow the diazonium salt to crystallize.

-

Filter the resulting diazonium salt crystals and wash them thoroughly with diethyl ether.[5][6]

-

-

Azo Coupling:

-

Prepare an ethanol solution of 2-naphthol.

-

Add the washed diazonium salt to the 2-naphthol solution.

-

Introduce carbon dioxide into the mixture to facilitate the coupling reaction, maintaining the temperature at 45-50°C.[5]

-

Allow the reaction to proceed for 6 hours.

-

-

Purification:

-

Filter the crude PAN crystals from the reaction mixture.

-

Wash the crystals with distilled water.

-

Recrystallize the product from ethanol to obtain purified this compound.

-

Dry the final product below 80°C.[5]

-

Synthesis Workflow Diagram

Caption: Figure 1: Synthesis Workflow of this compound (PAN).

Analytical Applications: Metal Ion Determination

PAN is a highly sensitive chromogenic reagent used for the spectrophotometric determination of numerous metal ions.[1][7] It forms water-insoluble colored chelates, which can be either extracted into an organic solvent or solubilized in an aqueous phase using a surfactant for analysis.[2][4]

General Mechanism of Chelation

PAN acts as a tridentate ligand, binding to metal ions through the pyridyl nitrogen atom, one of the azo group's nitrogen atoms, and the hydroxyl oxygen atom of the naphthol group. This forms a stable chelate complex, resulting in a distinct color change that can be quantified.

Caption: Figure 2: Chelation of a Metal Ion (M²⁺) by PAN.

Experimental Protocol: Spectrophotometric Determination of Metal Ions

This protocol provides a generalized method for determining the concentration of metal ions like Cd(II), Hg(II), Mn(II), and Co(II) in aqueous samples.

Materials:

-

Stock solution of the target metal ion

-

This compound (PAN) solution (e.g., 0.1% in ethanol)

-

Surfactant solution (e.g., 5% Tween 80 or Triton X-100)

-

Buffer solution to adjust pH

-

Spectrophotometer

Procedure:

-

Sample Preparation: Take an appropriate volume of the aqueous sample containing the metal ion.

-

Complexation:

-

Measurement:

-

Allow the color of the complex to develop and stabilize (e.g., for at least 2 hours).[2]

-

Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) against a reagent blank.

-

-

Quantification: Determine the concentration of the metal ion from a pre-established calibration curve.

Spectrophotometric Analysis Data

The optimal conditions for the determination of various metal ions using PAN are crucial for achieving high sensitivity and selectivity.

| Metal Ion | Optimal pH | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Surfactant/Solvent | Reference(s) |

| Cd(II) | 9.0 | 550 | - | Tween 80 | [2][8] |

| Hg(II) | 7.0 | 560 | - | Tween 80 | [2][8] |

| Mn(II) | 9.5 | 530 | - | Tween 80 | [2][8] |

| Co(III) | 5.0 | 620 | 1.90 x 10⁴ | Triton X-100 / DBS | [9] |

| Cu(II) | - | - | - | CCl₄ (Microextraction) | [10] |

| Zn(II) | 8.0 - 8.8 | 623 | - | Triton X-100 | [11] |

Note: DBS refers to sodium dodecylbenzene (B1670861) sulphonate. Data for molar absorptivity is not always available in the cited abstracts.

Analytical Workflow Diagram

Caption: Figure 3: General Workflow for Spectrophotometric Metal Ion Analysis using PAN.

Other Significant Applications

Beyond its primary role in spectrophotometry, PAN's versatility extends to other advanced applications.

-

Separation and Preconcentration: It is used as a chelating agent on solid supports for chelation ion chromatography to separate toxic metal ions like Cd²⁺, Hg²⁺, and Pb²⁺.[12] It is also employed in microextraction techniques to preconcentrate trace metals from various samples before analysis.[7][10]

-

Materials Science: PAN is a precursor in the synthesis of dyes and pigments. Recent research has focused on using it to create self-assembled organic hierarchical architectures, such as microfibers and nanorods, which have potential applications in optoelectronic microdevices.[13]

-

Biochemistry and Pharmaceuticals: The compound serves as a tool in assays for studying enzyme activity and protein interactions.[1] Its ability to chelate metals also makes it a candidate as a chelating agent in drug formulations to potentially enhance the solubility and bioavailability of certain medications.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. This compound | C15H11N3O | CID 6825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-ピリジルアゾ)-2-ナフトール indicator grade | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Spectrophotometric determination of cobalt with this compound and surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enrichment of copper as this compound complex by the combination of dispersive liquid-liquid microextraction/flame atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]

- 12. iel.vscht.cz [iel.vscht.cz]

- 13. Polymer-Controlled Synthesis of this compound Hierarchical Architectures [scirp.org]

Methodological & Application

Application Notes: Complexometric Titration of Copper (II) and Zinc (II) with PAN Indicator

Introduction

Complexometric titration is a versatile analytical technique used for the quantitative determination of metal ions in a solution.[1] This method relies on the formation of a stable, water-soluble complex between the metal ion and a complexing agent, or ligand.[1] Ethylenediaminetetraacetic acid (EDTA) is the most widely used titrant in complexometric titrations due to its ability to form stable, 1:1 stoichiometric complexes with a vast majority of metal ions.[1][2][3] The successful application of this technique hinges on the precise detection of the titration's endpoint, which is typically achieved using a metallochromic indicator.[4][5]

1-(2-Pyridylazo)-2-naphthol (PAN) is an effective metallochromic indicator for the direct titration of various metal ions, including copper (Cu²⁺) and zinc (Zn²⁺), with EDTA.[4][6][7] The indicator forms a colored complex with the metal ion in the sample solution. During the titration, EDTA progressively complexes the free metal ions. At the equivalence point, EDTA displaces the metal ion from the metal-indicator complex, resulting in a distinct color change that signals the endpoint.[4]